Direct Comparative Efficacy: Functional Modification of GABAA Receptor β3M286C by n-Alkyl-MTS Reagents
In a direct head-to-head comparison, n-decyl-MTS (Decyl Methanethiosulfonate) was among a panel of n-alkyl-MTS reagents (methyl- to n-decyl-) used to modify β3M286C GABAA receptors in Xenopus oocytes. The study established a functional 'cut-on' threshold. Reagents from methyl-MTS to ethyl-MTS had no effect on GABA sensitivity. In contrast, modification by n-propyl-MTS and all larger reagents, including n-decyl-MTS, resulted in persistently increased GABA sensitivity and decreased etomidate modulation [1]. This demonstrates that n-decyl-MTS, due to its size, is functional where smaller reagents (C1-C2) fail to produce a change in receptor function, and it belongs to the class of reagents that can sterically overlap the etomidate binding site [1].
| Evidence Dimension | Functional consequence of cysteine modification on GABA sensitivity |
|---|---|
| Target Compound Data | n-decyl-MTS modification: Persistently increased GABA sensitivity (functional effect) |
| Comparator Or Baseline | Methyl-MTS (C1) and Ethyl-MTS (C2) modification: Unaltered GABA sensitivity (no functional effect) |
| Quantified Difference | Qualitative shift from 'no effect' to 'significant functional effect' occurring between ethyl- and n-propyl-MTS. n-decyl-MTS is in the 'effect' group. |
| Conditions | Voltage-clamp electrophysiology on Xenopus oocytes expressing α1β3M286Cγ2L GABAA receptors, exposed to reagents (0.5-1.0 mM) for 1-2 min. |
Why This Matters
This data directly informs experimental design: Decyl MTS is required for studies where steric bulk is necessary to probe binding pockets or modulate protein function, as smaller MTS reagents will not produce the same outcome.
- [1] Fantasia, R. J., Stewart, D. S., Pierce, D. W., Kaczocha, E. E., Liu, M., Raines, D. E., & Forman, S. A. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 99(6), 391-400. View Source
